molecular formula C27H31BrN4O2 B10872496 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide

Cat. No.: B10872496
M. Wt: 523.5 g/mol
InChI Key: NWSWUXWKTPODPK-UHFFFAOYSA-N
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Description

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide is a complex organic compound featuring a unique structure that includes a brominated indole core, a bicyclic azabicyclo scaffold, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Formation of the Azabicyclo Scaffold: The azabicyclo scaffold is synthesized through a series of cyclization reactions starting from tropinone derivatives.

    Coupling Reactions: The brominated indole core is coupled with the azabicyclo scaffold using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of Benzohydrazide Moiety: The final step involves the formation of the benzohydrazide moiety through the reaction of the intermediate with 2-methylbenzohydrazide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved would depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities The uniqueness of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[32

Properties

Molecular Formula

C27H31BrN4O2

Molecular Weight

523.5 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-methylbenzamide

InChI

InChI=1S/C27H31BrN4O2/c1-17-7-5-6-8-20(17)24(33)30-29-23-21-11-18(28)9-10-22(21)32(25(23)34)16-31-15-27(4)13-19(31)12-26(2,3)14-27/h5-11,19,34H,12-16H2,1-4H3

InChI Key

NWSWUXWKTPODPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CC5(CC4CC(C5)(C)C)C)O

Origin of Product

United States

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